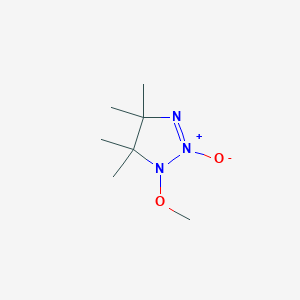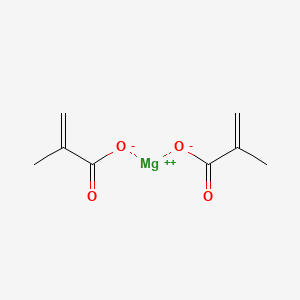
5-Ethyl-2,4-thiazolidinedione 2-hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,4-thiazolidinedione 2-hydrazone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone typically involves the reaction of 5-ethyl-2,4-thiazolidinedione with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,4-thiazolidinedione 2-hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4-thiazolidinedione 2-hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Investigated for its potential hypoglycemic activity and as a lead compound in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone involves its interaction with specific molecular targets. For instance, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, and its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-2,4-thiazolidinedione
- 5-Phenyl-2,4-thiazolidinedione
- 5-Benzylidene-2,4-thiazolidinedione
Uniqueness
5-Ethyl-2,4-thiazolidinedione 2-hydrazone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethyl group at the fifth position and the hydrazone moiety enhances its pharmacological properties compared to other thiazolidinedione derivatives .
Eigenschaften
CAS-Nummer |
32003-22-8 |
|---|---|
Molekularformel |
C5H9N3OS |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
(2E)-5-ethyl-2-hydrazinylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H9N3OS/c1-2-3-4(9)7-5(8-6)10-3/h3H,2,6H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
BTSRCDMTHAXBHS-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1C(=O)N/C(=N\N)/S1 |
Kanonische SMILES |
CCC1C(=O)NC(=NN)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)



![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)


